ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate is a complex organic compound that features a triazole ring, a piperazine ring, and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Attachment of the Ethylphenyl Group: This step involves the reaction of the triazole intermediate with 4-ethylphenylamine under suitable conditions.
Formation of the Piperazine Ring: The final step involves the reaction of the intermediate with piperazine and ethyl chloroformate to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.
Biology: Used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-({5-[(4-methylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate
- Ethyl 4-({5-[(4-phenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and reduced side effects.
Properties
Molecular Formula |
C18H24N6O3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 4-[5-(4-ethylanilino)-2H-triazole-4-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H24N6O3/c1-3-13-5-7-14(8-6-13)19-16-15(20-22-21-16)17(25)23-9-11-24(12-10-23)18(26)27-4-2/h5-8H,3-4,9-12H2,1-2H3,(H2,19,20,21,22) |
InChI Key |
VILYUBYZOVGWGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C(=O)OCC |
Origin of Product |
United States |
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